molecular formula C18H21NO6S B7712943 Methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate

Methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate

Cat. No.: B7712943
M. Wt: 379.4 g/mol
InChI Key: ATISSPYPGPFHLP-UHFFFAOYSA-N
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Description

Methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate is an organic compound that features a sulfonylamino group attached to a benzyl and a 2,5-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with benzylamine to form the sulfonamide intermediate. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

Methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonylamino group could play a key role in binding to these targets, while the ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]acetate
  • Methyl 2-[benzyl-(2,4-dimethoxyphenyl)sulfonylamino]acetate
  • Methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]propanoate

Uniqueness

Methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the benzyl and sulfonylamino groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-23-15-9-10-16(24-2)17(11-15)26(21,22)19(13-18(20)25-3)12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATISSPYPGPFHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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